molecular formula C12H12ClN3O6S B345981 1-((4-chloro-2,5-dimethoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole CAS No. 898641-45-7

1-((4-chloro-2,5-dimethoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole

Cat. No.: B345981
CAS No.: 898641-45-7
M. Wt: 361.76g/mol
InChI Key: PYUADEHFSXGFOM-UHFFFAOYSA-N
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Description

1-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole is a nitroimidazole derivative featuring a sulfonyl group attached to a 4-chloro-2,5-dimethoxyphenyl ring. The imidazole core is substituted with a methyl group at position 2 and a nitro group at position 5. The sulfonyl group and nitroimidazole backbone are common in bioactive molecules, with the former enhancing solubility and the latter contributing to redox activity .

Properties

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O6S/c1-7-14-6-12(16(17)18)15(7)23(19,20)11-5-9(21-2)8(13)4-10(11)22-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUADEHFSXGFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-chloro-2,5-dimethoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Chlorinated Dimethoxyphenyl Intermediate: This step involves the chlorination of 2,5-dimethoxyphenol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The chlorinated dimethoxyphenyl intermediate is then reacted with a sulfonyl chloride derivative, such as methanesulfonyl chloride, in the presence of a base like pyridine to form the sulfonylated product.

    Imidazole Formation: The sulfonylated intermediate undergoes a cyclization reaction with a suitable imidazole precursor, such as 2-methyl-5-nitroimidazole, under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((4-chloro-2,5-dimethoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, replacing the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-((4-chloro-2,5-dimethoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((4-chloro-2,5-dimethoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole involves its interaction with molecular targets and pathways within biological systems. The compound’s sulfonyl and nitro groups are key to its reactivity and biological activity. It may act by:

    Inhibition of Enzymes: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Interaction with DNA: The nitro group can form reactive intermediates that interact with DNA, leading to potential antimicrobial or anticancer effects.

    Modulation of Signaling Pathways: The compound may modulate cellular signaling pathways, affecting cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features and properties of the target compound and its analogs:

Compound Name Molecular Formula Substituents (Phenyl Ring) Substituents (Imidazole) Key Properties/Activities
1-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole (Target) C₁₂H₁₁ClN₃O₅S 4-chloro-2,5-dimethoxy (sulfonyl) 2-methyl, 5-nitro Inferred: Potential redox activity, moderate lipophilicity
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole C₁₂H₁₂ClN₃O₂ 4-(chloromethyl)phenyl 1,2-dimethyl, 5-nitro Mp 120°C; synthesized via SOCl₂ chlorination
1-Methyl-2-[(4-aminophenyl)sulfonyl]amino-5-nitroimidazole C₁₀H₁₁N₄O₄S 4-aminophenyl (sulfonamide) 1-methyl, 5-nitro Antibacterial (Gram±), oral absorption in rats
1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole C₁₆H₂₂N₂O₃S 2-ethoxy-5-isopropyl-4-methyl (sulfonyl) 2-ethyl, 4-methyl Higher molecular weight (328.4 g/mol)
2-Chloro-1-(4-chlorophenyl)-5-(2,6-difluorophenyl)-1H-imidazole C₁₅H₉Cl₂F₂N₂ 4-chlorophenyl, 2,6-difluorophenyl 2-chloro NMR δ 7.39–7.30 (aromatic protons)
1-(4-Chloro-2-nitrophenyl)imidazole C₉H₆ClN₃O₂ 4-chloro-2-nitro None Molecular weight 223.62; InChI provided
1-Methyl-2-(4-fluorophenyl)-5-nitro-1H-imidazole C₁₀H₈FN₃O₂ 4-fluorophenyl 1-methyl, 5-nitro GHS hazard data; lower logP vs. chloro analogs

Key Observations

Nitro Group Positioning :

  • The target compound’s nitro group on the imidazole ring (vs. phenyl in ) likely enhances redox activity, a trait critical in antiparasitic drugs like metronidazole.
  • Nitroimidazoles with sulfonyl/sulfonamide groups (e.g., ) show antibacterial activity, suggesting the target may share similar mechanisms.

Sulfonyl vs. Sulfonamide: The sulfonyl group in the target compound (vs.

Substituent Effects :

  • Methoxy groups on the phenyl ring (target) increase lipophilicity compared to halogen-only analogs (e.g., ), which could enhance CNS penetration.
  • Chlorine at position 4 (phenyl) in the target compound may improve metabolic stability relative to fluorine ().

Synthesis Pathways :

  • Analogs like and were synthesized via chlorination (SOCl₂) or sulfonylation, suggesting the target compound could be prepared similarly using a 4-chloro-2,5-dimethoxyphenylsulfonyl chloride intermediate.

Spectroscopic Data :

  • NMR shifts in (δ 7.39–7.30 for aromatic protons) align with expectations for chloro- and difluorophenyl substituents. The target’s dimethoxy groups would likely upfield-shift adjacent protons.

Biological Activity

1-((4-chloro-2,5-dimethoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole, with the CAS number 898641-45-7, is a compound that belongs to the imidazole family. Imidazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. This article explores the biological activity of this specific compound, highlighting its pharmacological potential through various studies and findings.

  • Molecular Formula : C₁₅H₁₄ClN₃O₃S
  • Molecular Weight : 361.76 g/mol
  • Structure : The compound features a sulfonyl group attached to a substituted imidazole ring, which is crucial for its biological activity.

Biological Activity Overview

The biological activities of imidazole derivatives are extensive. Notably, they exhibit:

  • Antibacterial Activity : Effective against various bacterial strains.
  • Antifungal Activity : Inhibits fungal growth.
  • Antitumor Activity : Shows promise in cancer treatment.
  • Anti-inflammatory and Analgesic Effects : Reduces inflammation and pain.

Antibacterial Activity

Research indicates that imidazole derivatives possess significant antibacterial properties. In a study evaluating the antimicrobial activity of various imidazole compounds, including derivatives similar to our compound of interest, it was found that certain structures exhibited strong activity against common pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of Imidazole Derivatives

CompoundZone of Inhibition (mm)Bacteria Tested
5a15E. coli
5b11P. aeruginosa
5c20B. subtilis
5d11B. megaterium
Streptomycin28Various

This data suggests that compounds with similar structural motifs to this compound could also exhibit comparable antibacterial effects .

Antifungal Activity

Imidazole compounds are well-known antifungal agents. The activity of our compound against fungal strains such as Candida albicans has been documented in literature. The mechanism often involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes.

Antitumor Activity

Recent studies have highlighted the potential of imidazole derivatives in cancer therapy. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxicity of Imidazole Derivatives

CompoundIC50 (µg/mL)Cell Line Tested
Compound A1.61 ± 1.92Jurkat (leukemia)
Compound B1.98 ± 1.22A-431 (skin cancer)

These findings indicate that modifications to the imidazole structure can enhance its anticancer properties .

The biological activity of imidazole derivatives is often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many imidazoles act as enzyme inhibitors, disrupting metabolic pathways in bacteria and cancer cells.
  • DNA Interaction : Some derivatives can intercalate into DNA, leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies

A notable case study involved the evaluation of a series of imidazole derivatives for their anticancer properties. The study revealed that specific substitutions on the imidazole ring significantly increased cytotoxicity against human cancer cell lines. For example, compounds with electron-donating groups showed enhanced activity due to improved interaction with cellular targets .

Q & A

Basic: What are the recommended synthetic routes for 1-((4-chloro-2,5-dimethoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole, and how can reaction conditions be optimized for higher yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, including sulfonation, nitration, and cyclization. A common approach is the cyclization of substituted hydrazides using phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C), as demonstrated in analogous imidazole syntheses . Optimizing reaction conditions may include:

  • Temperature control : Higher temperatures (120–140°C) improve cyclization efficiency but require careful monitoring to avoid decomposition.
  • Catalyst selection : Lewis acids like ZnCl₂ can enhance regioselectivity.
  • Purification : Column chromatography with ethyl acetate/hexane gradients resolves nitro and sulfonyl byproducts.
  • Yield improvement : Pre-activation of the sulfonyl chloride intermediate before coupling to the imidazole core reduces side reactions .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Methodological Answer:
A combination of techniques ensures accurate characterization:

  • FTIR : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, nitro N=O at ~1520 cm⁻¹) .
  • NMR : ¹H/¹³C NMR resolves substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons split by nitro groups) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, using acetonitrile/water gradients to separate polar nitro derivatives .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected at m/z 403.02) and fragmentation patterns .

Advanced: How can SHELX software be applied to determine the crystal structure of this compound, and what challenges arise due to its sulfonyl and nitro groups?

Methodological Answer:
SHELXL is widely used for small-molecule refinement. Key steps include:

  • Data collection : High-resolution X-ray diffraction (Mo-Kα radiation) captures heavy atoms (Cl, S).
  • Challenges :
    • Disorder : Bulky sulfonyl and nitro groups may cause positional disorder; partial occupancy modeling in SHELXL resolves this .
    • Thermal motion : Anisotropic displacement parameters (ADPs) refine sulfonyl oxygen positions.
  • Validation : R-factor convergence (<5%) and Hirshfeld surface analysis ensure accuracy. Comparative studies with similar imidazole structures (e.g., 1-benzyl derivatives) validate bond lengths/angles .

Advanced: What strategies are employed to analyze hydrogen bonding and π-π interactions in the crystal lattice of such nitroimidazole derivatives?

Methodological Answer:
Graph-set analysis (Etter’s formalism) and Hirshfeld surfaces quantify interactions:

  • Hydrogen bonding : Identify donors (e.g., imidazole N–H) and acceptors (sulfonyl O, nitro O). C–H⋯O/N interactions are mapped using Mercury software .
  • π-π stacking : Face-to-face interactions between aromatic rings (e.g., dimethoxyphenyl and imidazole) are measured (typical centroid distances: 3.5–4.0 Å) .
  • Validation : Compare with databases (e.g., Cambridge Structural Database) for statistical outliers.

Advanced: How can computational methods predict the reactivity and potential biological activity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to predict nucleophilic/electrophilic sites (e.g., nitro group as an electron sink) .
  • Molecular docking : Simulates binding to target proteins (e.g., fungal CYP51 for antifungal activity) using AutoDock Vina.
  • ADMET prediction : Tools like SwissADME estimate pharmacokinetics (e.g., logP ~2.5 suggests moderate blood-brain barrier penetration) .

Advanced: What are the common contradictions in spectral data interpretation for nitro-substituted imidazoles, and how can they be resolved?

Methodological Answer:

  • NMR shifts : Nitro groups deshield adjacent protons, but overlapping signals (e.g., methoxy and aryl protons) may require 2D NMR (COSY, HSQC) .
  • Mass fragmentation : Nitro groups cause complex fragmentation; isotopic patterns (e.g., chlorine’s M+2 peak) aid identification .
  • XRD vs. computational geometry : Discrepancies in bond angles (e.g., imidazole ring puckering) are resolved by comparing experimental data with DFT-optimized structures .

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